Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Overview
Description
Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate: is a chemical compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the condensation of aniline derivatives with β-ketoesters under acidic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave irradiation, which significantly reduces reaction times and improves yields. For instance, using a microwave reactor, the reaction can be carried out at 250°C for 1 hour in the presence of diphenyl ether .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: In chemistry, ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent. Its quinolone backbone is similar to that of many antibiotics, making it a candidate for developing new antibacterial drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties, making it a promising lead compound for drug development .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and testing of new drug formulations .
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
- Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Comparison: Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate stands out due to its acetyl group, which imparts unique chemical properties and biological activities. Compared to its chloro and fluoro analogs, the acetyl derivative exhibits different reactivity and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 6-acetyl-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-15-12-5-4-9(8(2)16)6-10(12)13(11)17/h4-7H,3H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLXNCOTYSICIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203463 | |
Record name | Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692764-08-2 | |
Record name | Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692764-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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